3-Hydroxypentanedinitrile
Overview
Description
3-Hydroxypentanedinitrile is an organic compound with the molecular formula C₅H₆N₂O. It is also known as 3-hydroxyglutaronitrile. This compound is characterized by the presence of a hydroxyl group (-OH) and two nitrile groups (-CN) attached to a pentane backbone. It is a versatile intermediate used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxypentanedinitrile can be synthesized through several methods. One common approach involves the reaction of cyanoacetaldehyde with chloroacetonitrile in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is carried out under controlled temperature and pressure, with continuous monitoring to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypentanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxopentanedinitrile.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group.
Major Products Formed:
Oxidation: 3-Oxopentanedinitrile.
Reduction: 3-Aminopentanedinitrile.
Substitution: Various substituted nitriles depending on the substituent introduced
Scientific Research Applications
3-Hydroxypentanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research has explored its potential in drug development, particularly for conditions like diabetes and obesity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxypentanedinitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor to bioactive molecules that modulate enzymatic activities or receptor functions. The hydroxyl and nitrile groups play crucial roles in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 3-Hydroxybutanenitrile
- 2-Hydroxyvaleronitrile
- 2-Hydroxybutanenitrile
- Glutaronitrile
- 3-Hydroxypropionitrile
Comparison: 3-Hydroxypentanedinitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of hydroxyl and nitrile functionalities, making it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
3-hydroxypentanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-3-1-5(8)2-4-7/h5,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFITULDMUZCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326982 | |
Record name | 3-Hydroxypentanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13880-89-2 | |
Record name | 3-Hydroxypentanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13880-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypentanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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